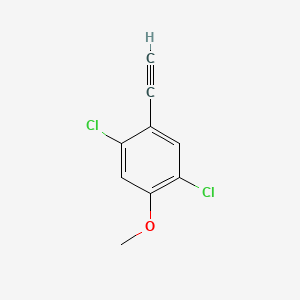
1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine is a synthetic compound that belongs to the class of benzofuran derivatives. . This particular compound features a fluorine atom attached to the benzofuran ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cesium fluoride with (benzofuran-2-yl)phenyliodonium tosylate to produce 2-fluorobenzofuran . This intermediate can then be further reacted with appropriate reagents to introduce the dimethylpropan-1-amine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols or amines.
Applications De Recherche Scientifique
1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Medicine: Potential therapeutic applications include the development of drugs targeting specific diseases.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The benzofuran ring structure also contributes to the compound’s biological effects by interacting with various cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound without the fluorine atom.
2-Fluorobenzofuran: A simpler fluorinated benzofuran derivative.
Benzothiophene: A sulfur-containing analog of benzofuran.
Propriétés
Formule moléculaire |
C13H16FNO |
|---|---|
Poids moléculaire |
221.27 g/mol |
Nom IUPAC |
1-(5-fluoro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H16FNO/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7,12H,15H2,1-3H3 |
Clé InChI |
VVODSIOYLLJKPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1=CC2=C(O1)C=CC(=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


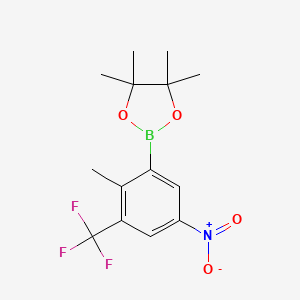
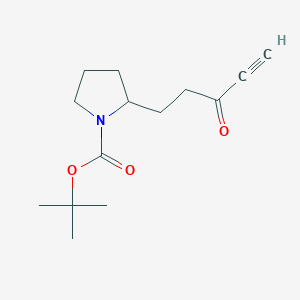

![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)
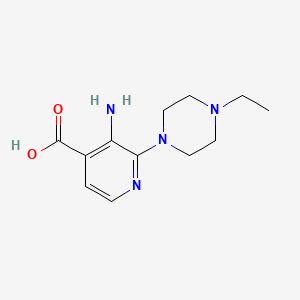
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
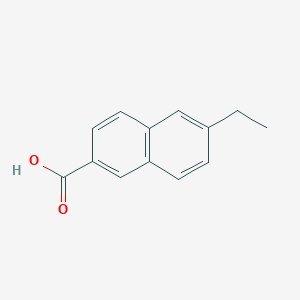


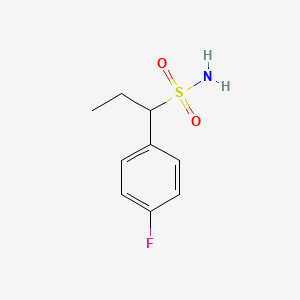
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)

